tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro group, a methoxy group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-methoxy-5-nitropyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: The major product is the corresponding carbonyl derivative.
Scientific Research Applications
tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (triphenyl-lambda5-phosphanylidene)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Comparison: tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate is unique due to the presence of the chloro, methoxy, and nitro groups on the pyridine ring. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other similar compounds. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
This compound’s unique structure and reactivity make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O5 |
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Molecular Weight |
303.70 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H14ClN3O5/c1-11(2,3)20-10(16)14-9-8(19-4)7(12)6(5-13-9)15(17)18/h5H,1-4H3,(H,13,14,16) |
InChI Key |
BCWQEEFVSFYFST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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